molecular formula C13H17ClN2 B1530370 3-(3-Chlorophenyl)-1-cyclopropylpiperazine CAS No. 1248907-81-4

3-(3-Chlorophenyl)-1-cyclopropylpiperazine

Cat. No. B1530370
CAS RN: 1248907-81-4
M. Wt: 236.74 g/mol
InChI Key: JBRWKBSTOOVGFF-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-1-cyclopropylpiperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazines are often used in the synthesis of pharmaceuticals and polymers .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)-1-cyclopropylpiperazine” would likely consist of a piperazine ring attached to a cyclopropyl group and a chlorophenyl group .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including those involving their nitrogen atoms, which can act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorophenyl)-1-cyclopropylpiperazine” would depend on its specific structure. Piperazines are generally soluble in water and have a range of melting and boiling points .

Scientific Research Applications

Biosensing and Environmental Monitoring

One application involves the development of biosensors for detecting environmental pollutants. A study by Besombes et al. (1995) described the use of an amperometric biosensor for detecting cyanide, chlorophenols, atrazine, and carbamate pesticides, highlighting the importance of chlorophenyl compounds in environmental monitoring technologies (Besombes et al., 1995).

Serotonin Function Probing

m-Chlorophenylpiperazine (mCPP), a compound closely related to the chemical structure , has been extensively used as a probe of serotonin function in psychiatric research. Kahn and Wetzler (1991) highlighted its role as a safe, reliable serotonin (5HT) agonist for evaluating receptor sensitivity, demonstrating the pharmaceutical applications of chlorophenylpiperazine derivatives in understanding and treating psychiatric conditions (Kahn & Wetzler, 1991).

Neuroendocrine Effects

The neuroendocrine effects of mCPP have been studied to understand its impact on serotonin receptors. Mueller, Murphy, and Sunderland (1985) found that mCPP administration in humans resulted in significant neuroendocrine changes, such as increases in prolactin and cortisol levels, without altering other physiological parameters like blood pressure or temperature, indicating its potential in neuroendocrine research (Mueller et al., 1985).

Antimycobacterial and Anticancer Studies

Research on derivatives of chlorophenyl cyclopropyl compounds, such as those synthesized by Mallikarjuna, Padmashali, and Sandeep (2014), has shown significant antimycobacterial and anticancer activities. These studies underline the potential of chlorophenyl compounds in developing new therapeutic agents (Mallikarjuna et al., 2014).

Catalysis and Organic Synthesis

Chlorophenyl compounds have also been explored in catalysis and organic synthesis. For instance, Srivastava et al. (2010) reported the use of a chlorophenyl cyclopropenium ion as an efficient catalyst for the Beckmann rearrangement, showcasing the utility of these compounds in facilitating chemical transformations (Srivastava et al., 2010).

Future Directions

The future directions of research into “3-(3-Chlorophenyl)-1-cyclopropylpiperazine” and similar compounds could involve further exploration of their potential uses in pharmaceuticals and other applications .

properties

IUPAC Name

3-(3-chlorophenyl)-1-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRWKBSTOOVGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-cyclopropylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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